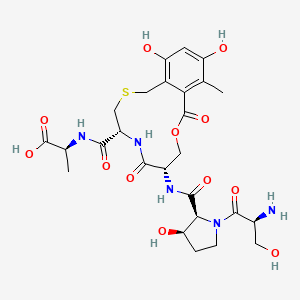

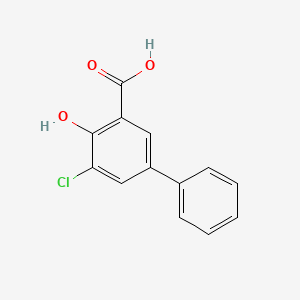

5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid

Overview

Description

5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid is a non-polymer compound with the molecular formula C13H9ClO3 and a molecular weight of 248.662 . It is also known by the synonyms 5-Phenyl,3-chlorosalicylic acid and 3-chloro-2-hydroxy-5-phenyl-benzoic acid .

Synthesis Analysis

The synthesis of 5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid or related compounds involves various methods. For instance, one method involves the preparation of key intermediates for the synthesis of Eltrombopag, passing through/using intermediate 5’-Chloro-2’-hydroxy [1,1’-biphenyl]-3-carboxylic acid alkaline metal salt . Another method involves the preparation of 3’-amino-2’-hydroxybiphenyl-3-carboxylic acid (BPCA), a synthetic intermediate for the preparation of Eltrombopag .Molecular Structure Analysis

The molecular structure of 5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid can be represented by the Isomeric SMILES: c1ccc(cc1)c2cc(c(c(c2)Cl)O)C(=O)O . The compound has 26 atoms, 0 chiral atoms, 27 bonds, and 13 aromatic bonds .Physical And Chemical Properties Analysis

5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid has a molecular weight of 248.662 . In terms of its physical properties, it has been found that copolyesters based on m-substituted bifunctional comonomers—4′-hydroxybiphenyl-3-carboxylic (3HBCA) and 3-hydroxybenzoic (3HBA) acids are amorphous, and with an increase in the content of biphenyl units (3HBCA), the glass transition temperature increases significantly (up to 190 °C) .Scientific Research Applications

Agriculture: Stress Tolerance in Crops

Derivatives of 4-hydroxybenzoic acid have been tested for increasing stress tolerance in crops like wheat against drought and freezing conditions .

Antifungal Applications

Compounds with a structure similar to 4-hydroxybenzoic acid have shown significant antifungal activity, particularly against S. sclerotiorum, with low IC50 values indicating high potency .

Polymer Synthesis

Copolymers based on structure-similar acids like 4′-hydroxybiphenyl-3-carboxylic acid have been investigated for their lower melting points and potential use in creating novel materials .

Thermotropic Materials

Thermotropic fully aromatic copolyesters have been synthesized using acids related to the biphenyl carboxylic acid group, indicating potential applications in materials that change properties with temperature .

Mechanism of Action

Target of Action

5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid (CHBCA) is a chemical compound that belongs to the class of biphenyl carboxylic acids. The primary target of CHBCA is the human wild type AKR1C1 dehydrogenase . This enzyme plays a crucial role in the metabolism of steroids, prostaglandins, and xenobiotics.

Mode of Action

CHBCA interacts with its target, the AKR1C1 dehydrogenase, by inhibiting its activity . The inhibition of this enzyme can lead to changes in the metabolic pathways of the substances it usually metabolizes, potentially leading to therapeutic effects.

Result of Action

The molecular and cellular effects of CHBCA’s action would be expected to involve changes in the levels and activity of steroids, prostaglandins, and xenobiotics, due to the inhibition of AKR1C1 dehydrogenase . These changes could have various effects depending on the specific context, potentially including therapeutic effects in certain disease states.

properties

IUPAC Name |

3-chloro-2-hydroxy-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMZIUFNDNYWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-hydroxy-5-phenylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

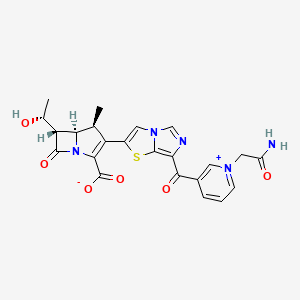

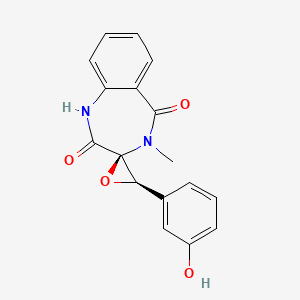

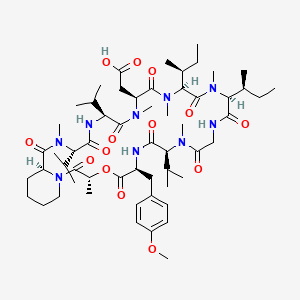

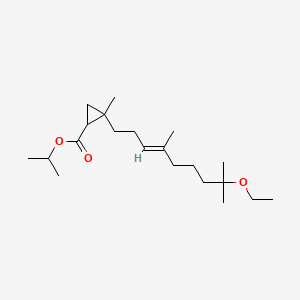

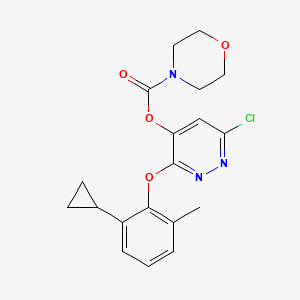

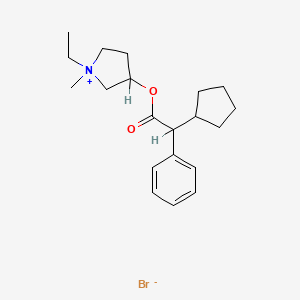

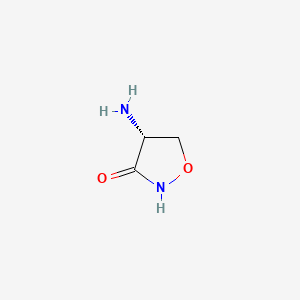

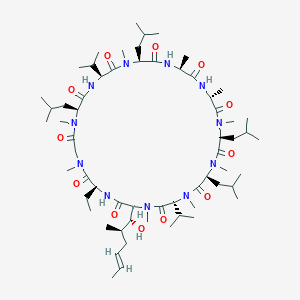

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol](/img/structure/B1669507.png)